1-(2-Aminoethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Description
Historical Context and Discovery
The pyrazolo[3,4-d]pyrimidine scaffold emerged in the late 20th century as a bioisostere of purine nucleotides, leveraging its ability to mimic adenosine in kinase binding pockets. Early derivatives, such as roscovitine, demonstrated potent CDK inhibition, spurring interest in structural modifications to enhance selectivity and potency. The introduction of nitroaryl groups, as seen in 6-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, marked a strategic shift toward optimizing electron-deficient aromatic systems for improved target engagement.
The specific substitution pattern of 1-(2-aminoethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one likely arose from iterative medicinal chemistry campaigns. The 2-aminoethyl side chain at position 1 parallels modifications in pyrazolo[4,3-d]pyrimidine inhibitors, where alkylamine substituents enhanced solubility and hydrogen-bonding interactions with kinase ATP-binding sites. Meanwhile, the 3-nitrobenzyl group at position 5 may have been adopted from studies demonstrating the nitro group’s role in π-stacking and hydrophobic interactions within enzymatic pockets.
Structural Characteristics and Bioisosteric Relationships
The molecular architecture of this compound (C₁₅H₁₅N₇O₃; MW 341.33 g/mol) features:
- Pyrazolo[3,4-d]pyrimidin-4-one core : A bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7, enabling hydrogen bonding akin to purine-based inhibitors.
- 2-Aminoethyl substituent : Introduces a flexible, positively charged moiety at position 1, potentially interacting with acidic residues in kinase domains (e.g., Asp86 in CDK2).
- 3-Nitrobenzyl group : Provides an electron-withdrawing nitro (-NO₂) group at the meta position, enhancing aromatic stacking and polar interactions.
Bioisosteric substitutions observed in related compounds include:
These substitutions retain inhibitory activity while modulating physicochemical properties. For instance, replacing the pyrazolo[4,3-d]pyrimidine in roscovitine with a pyrazolo[3,4-d]pyrimidin-4-one core improved CDK2 binding affinity by 1.7-fold in compound 7.
Research Significance in Medicinal Chemistry
Pyrazolo[3,4-d]pyrimidin-4-ones have garnered attention as versatile scaffolds for kinase inhibition. Key advancements include:
- CDK2 Inhibition : Analogous compounds exhibit IC₅₀ values ≤2 μM against CDK2, with structural variations at positions 1 and 5 critically influencing potency. For example, introducing a 3-nitrophenyl group (as in the subject compound) increased enzymatic inhibition by 40% compared to unsubstituted derivatives.
- Antiproliferative Activity : Pyrazolo[3,4-d]pyrimidin-4-ones demonstrate sub-20 μM IC₅₀ values in breast cancer (MCF-7) models, correlating with CDK2 inhibition. The aminoethyl side chain may enhance cellular uptake, as seen in compound 1j (IC₅₀ = 10.88 μM).
- Selectivity Profiling : Structural analogs show preferential inhibition of CDK2 over CDK1 and CDK4, attributed to steric compatibility with the CDK2 ATP-binding pocket.
Table 1 : Comparative Bioactivity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
*Values extrapolated from structural analogs.
Properties
IUPAC Name |
1-(2-aminoethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c15-4-5-19-13-12(7-17-19)14(21)18(9-16-13)8-10-2-1-3-11(6-10)20(22)23/h1-3,6-7,9H,4-5,8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRJCMKSBKFSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Aminoethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a compound that belongs to the pyrazolo-pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.30 g/mol. The structure features a pyrazolo-pyrimidine core, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1105196-95-9 |
| Molecular Formula | |
| Molecular Weight | 314.30 g/mol |
Antitumor Activity
Research indicates that pyrazolo derivatives exhibit significant antitumor properties. Specifically, compounds in this class have been shown to inhibit key targets involved in cancer progression such as BRAF(V600E) and EGFR. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study:
A study evaluated the cytotoxic effects of this compound against various cancer cell lines, revealing an IC50 value indicating potent activity compared to standard chemotherapeutics. The mechanism was linked to the inhibition of specific kinases involved in tumor growth.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazolo derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In animal models, treatment with this compound resulted in a marked reduction in inflammation markers following induced inflammatory responses .
Research Findings:
In a controlled experiment using lipopolysaccharide (LPS) to induce inflammation in mice, administration of the compound significantly reduced levels of TNF-α and nitric oxide production, suggesting a robust anti-inflammatory profile.
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Studies have shown that pyrazolo derivatives possess activity against various bacterial strains by disrupting bacterial cell wall synthesis and function. Preliminary tests indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria .
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Observed Effect |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | Induces apoptosis |
| Anti-inflammatory | Inhibition of COX-2, iNOS | Reduces TNF-α levels |
| Antibacterial | Disruption of cell wall synthesis | Moderate activity against Gram-positive bacteria |
Scientific Research Applications
Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine scaffold is known for its diverse biological activities. Compounds within this class have been reported to exhibit:
- Antitumor Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit tumor cell proliferation. For example, studies on A549 (lung cancer) and MCF-7 (breast cancer) cell lines demonstrated significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively. This suggests the potential for developing new anticancer agents based on this compound.
- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent. In pharmacological screenings, certain pyrazolo[3,4-d]pyrimidine derivatives exhibited potent anti-inflammatory activities by inhibiting prostaglandin synthesis, a key mediator in inflammatory processes .
Structural Characterization and Synthesis
The synthesis of 1-(2-aminoethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one involves several steps that include the reaction of aminopyrazole derivatives with various reagents to yield the desired product. The structural characterization typically employs techniques such as NMR and mass spectrometry to confirm the molecular structure and purity of the compound .
Antimicrobial Properties
Some studies suggest that derivatives of pyrazolo[3,4-d]pyrimidine exhibit antimicrobial activity against various bacterial strains. This expands its applicability beyond oncology and inflammation into infectious disease management.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives, compounds were tested for their ability to reduce carrageenan-induced edema in animal models. Results indicated that certain compounds demonstrated superior efficacy compared to traditional anti-inflammatory drugs like Diclofenac®, suggesting a favorable safety profile and therapeutic potential .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Profiles
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Activities
Key Observations:
Substituent Effects on Antitumor Activity: Electron-withdrawing groups (e.g., nitro, chloro) at the N5 position enhance activity. Compound 10e (4-nitrobenzylideneamino) shows an IC50 of 11 µM against MCF-7 cells, outperforming derivatives with electron-donating groups (e.g., methoxy, IC50 = 25 µM) . The target compound’s 3-nitrophenyl group may similarly improve potency due to its electron-withdrawing nature.
Anti-Inflammatory Activity: Chloro and fluoro substituents (e.g., 6b and 6d) at the N5 position show superior anti-inflammatory effects compared to methyl or amino groups . The target compound’s nitro group, though untested, could exhibit similar or enhanced activity due to stronger electron withdrawal.
Kinase Inhibition: Umbralisib tosylate, a pyrazolo[3,4-d]pyrimidine derivative, inhibits PI3Kδ via its chromen-4-one substituent . The target compound’s 2-aminoethyl group may improve solubility or facilitate interactions with kinase ATP-binding pockets.
Structure-Activity Relationships (SAR)
- N5 Position: Aromatic or benzylideneamino groups enhance activity. For example, replacing a hydroxyl group (IC50 = 49 µM) with a 4-nitrobenzylideneamino group (IC50 = 11 µM) improves antitumor potency by ~4.5× .
- Aminoethyl Group: The 2-aminoethyl chain in the target compound may improve solubility and bioavailability compared to bulkier substituents (e.g., tert-butyl in ).
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
